REACTION_CXSMILES
|
N[C:2]1[CH:10]=[CH:9][CH:5]([C:6]([OH:8])=[O:7])[C:4]([OH:12])(O)[CH:3]=1.S(=O)(=O)(O)O.N([O-])=O.[Na+].[I-:22].[K+]>O>[OH:12][C:4]1[CH:3]=[C:2]([I:22])[CH:10]=[CH:9][C:5]=1[C:6]([OH:8])=[O:7] |f:2.3,4.5|
|
Name
|
4-amino-2-hydroxysalicylic acid
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
NC1=CC(C(C(=O)O)C=C1)(O)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
suspension
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4.55 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
16.9 g
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a large stir bar
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice/water bath
|
Type
|
STIRRING
|
Details
|
After stirring an additional 3 minutes
|
Duration
|
3 min
|
Type
|
CUSTOM
|
Details
|
The cooling bath is removed
|
Type
|
STIRRING
|
Details
|
stirred as it
|
Type
|
CUSTOM
|
Details
|
After the reaction subsides, it
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
WAIT
|
Details
|
sit overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The resulting solid is collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C(=O)O)C=CC(=C1)I
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |